![molecular formula C12H16Cl2N2O B7355723 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7355723.png)
3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole
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Overview
Description
3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both an oxazole and a pyrrolidine ring. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mechanism of Action
The mechanism of action of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole is not fully understood. However, it has been shown to interact with various proteins in the body, including enzymes and receptors. It is believed that the compound may act as an inhibitor of certain enzymes, leading to its potential therapeutic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in treating diseases such as arthritis. The compound has also been shown to have antioxidant properties, which could potentially help to prevent or treat oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole in lab experiments is its unique structure, which allows it to interact with various proteins in the body. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are many potential future directions for research on 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole. One direction could be to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction could be to study its potential use in cancer treatment, as it has been found to have anticancer properties. Additionally, more research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole has been achieved using different methods. One of the most common methods involves the reaction of 2-(2,2-dichlorocyclopropyl)ethylamine with 2-bromoacetyl-5-methylfuran. The reaction is carried out under reflux conditions in the presence of a catalyst such as cesium carbonate. The resulting product is then treated with oxalyl chloride and then with hydroxylamine hydrochloride to obtain the final product.
Scientific Research Applications
The unique properties of 3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole have made it a popular compound for scientific research. It has been studied for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to have potential therapeutic properties for treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-[(2R)-1-[2-(2,2-dichlorocyclopropyl)ethyl]pyrrolidin-2-yl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c13-12(14)8-9(12)3-6-16-5-1-2-11(16)10-4-7-17-15-10/h4,7,9,11H,1-3,5-6,8H2/t9?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRWFBCJATXSX-HCCKASOXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCC2CC2(Cl)Cl)C3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CCC2CC2(Cl)Cl)C3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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